Clenproperol

Catalog No.
S585777
CAS No.
38339-11-6
M.F
C11H16Cl2N2O
M. Wt
263.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clenproperol

CAS Number

38339-11-6

Product Name

Clenproperol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3

InChI Key

JXUDZCJTCKCTQK-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Synonyms

4-Amino-3,5-dichloro-α-[[(1-methylethyl)amino]methyl]benzenemethanol; 4-Amino-3,5-dichloro-α-[(isopropylamino)methyl]benzylalcohol; NAB 277;

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Clenproperol in the Medical Field

Clenproperol is a β2-adrenergic agonist . β2-adrenergic agonists are medications that relax muscles of the airways, which widen the airways and result in easier breathing. They are used for treating asthma and other diseases of the airways.

Clenproperol in the Veterinary Field

Clenproperol is also used in the veterinary field. It was found in a study that included Clenproperol among other β-agonists . β-agonists are used in veterinary medicine to treat pulmonary disorders and as a muscle growth promoter in some species of animals.

Clenproperol in the Research Field

Clenproperol is used in research due to its properties as a β2-adrenergic agonist . It’s often used in studies related to respiratory diseases and muscle growth.

Clenproperol in the Pharmaceutical Field

Clenproperol is used in the pharmaceutical field, where it’s synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties.

Clenproperol in the Chemical Field

In the chemical field, Clenproperol is recognized for its chemical structure and properties . Its chemical formula is C11H16Cl2N2O and it has a molecular weight of 263.16 .

Clenproperol in GPCR/G Protein Neuronal Signaling

Clenproperol is used in GPCR/G Protein Neuronal Signaling research . G protein-coupled receptors (GPCRs) are a large protein family of receptors that sense molecules outside the cell and activate inside signal transduction pathways and, ultimately, cellular responses. Clenproperol, being a β2-adrenergic agonist, can interact with these receptors and is therefore used in related research .

Clenproperol as an Analytical Standard

Clenproperol can be used as an analytical standard in various scientific and medical research . For instance, Clenproperol-d7, an isotopically labeled compound of Clenproperol, may be used as an internal standard for the determination of Clenproperol in biological samples by various chromatographic techniques .

Clenproperol in Synthesis

Clenproperol is synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties .

Clenproperol in Solvent Extraction

Clenproperol, like many other substances, can be used in solvent extraction processes . Solvent extraction is a common technique utilized in several industries including perfume, cosmetic, pharmaceutical, food ingredients, nutraceuticals, biofuel, and fine chemical industries .

Clenproperol is chemically classified as a beta-2 adrenergic agonist, with the molecular formula C₁₁H₁₆Cl₂N₂O. It shares structural similarities with other compounds in this class, notably Clenbuterol, which enhances its relevance in pharmacology and toxicology . The compound is characterized by the presence of two chlorine atoms and an amino group attached to a phenyl ring, contributing to its biological activity.

Clenproperol acts as a β2-adrenergic agonist, mimicking the effects of the natural hormone adrenaline by binding to β2-adrenergic receptors []. This activation stimulates various cellular responses, including:

  • Relaxation of smooth muscle tissue, particularly in the airways, leading to bronchodilation (opening of airways).
  • Increased heart rate and contractility.
  • Stimulation of lipolysis (fat breakdown) and glycogenolysis (breakdown of glycogen for energy).

These effects are of interest in research on respiratory diseases like asthma, but clenproperol's performance-enhancing properties through bronchodilation and increased metabolism led to its ban in animals [].

Typical of beta-adrenergic agonists. These include:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions, allowing for modifications to enhance pharmacological properties.
  • Oxidation reactions: The presence of the alcohol functional group enables oxidation to form ketones or aldehydes under specific conditions.
  • Halogenation: The chlorine atoms can be replaced or modified through halogen exchange reactions, which may alter the compound's activity profile.

Clenproperol exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary effects include:

  • Bronchodilation: Clenproperol relaxes bronchial smooth muscle, making it useful in treating respiratory conditions.
  • Anabolic effects: It promotes muscle growth and fat loss, which has made it popular in veterinary medicine and among bodybuilders .
  • Cardiovascular effects: Like other beta-adrenergic agonists, it can influence heart rate and contractility.

The synthesis of Clenproperol typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 4-amino-3,5-dichlorophenol.
  • Alkylation: The introduction of alkyl groups occurs through alkylation reactions with appropriate alkyl halides.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Recent studies have explored various synthetic routes to enhance yield and reduce by-products, focusing on optimizing reaction conditions .

Clenproperol has several applications:

  • Veterinary Medicine: It is primarily used in livestock to promote growth and improve feed efficiency.
  • Research: Clenproperol is utilized in laboratory settings to study beta-adrenergic pathways and their physiological effects.
  • Potential Therapeutics: Investigations into its use for treating asthma and other respiratory diseases are ongoing due to its bronchodilatory properties.

Interaction studies have shown that Clenproperol may interact with various biological targets:

  • Receptor Binding: It binds selectively to beta-2 adrenergic receptors, leading to downstream signaling that affects cellular responses.
  • Drug Interactions: Co-administration with other medications can lead to enhanced or diminished effects; thus, understanding these interactions is crucial for safe therapeutic use .

Clenproperol shares similarities with several other compounds in the beta-adrenergic agonist class. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey CharacteristicsUnique Aspects
ClenbuterolC₁₂H₁₈Cl₂N₂OLong-acting; used in asthma treatmentMore potent than Clenproperol; widely known
TerbutalineC₁₄H₁₉N₃O₄SShorter acting; used for asthmaSulfonamide group enhances selectivity
SalbutamolC₁₄H₁₉N₃O₄SCommonly used for asthma; rapid onsetLess lipophilic than Clenproperol

Clenproperol’s unique structure allows it to exhibit distinct pharmacokinetic properties compared to these similar compounds.

Isopropylamine Precursor Utilization in D6-Clenproperol Production

Deuterium-labeled clenproperol synthesis has advanced through strategic use of isotopically enriched precursors. A pivotal method involves deuterium isopropylamine (C3H7ND2) as the primary deuterium source for producing D6-clenproperol. In this approach, 4-amino-3,5-dichloroacetophenone undergoes bromination to form α-bromoacetophenone, which subsequently reacts with deuterium isopropylamine in tetrahydrofuran (THF) and ethanol under nitrogen atmosphere.

Key steps include:

  • Amination: Nucleophilic substitution at the α-carbon of bromoacetophenone with deuterium isopropylamine at 0–20°C for 4 hours.
  • Reduction: Potassium borohydride (KBH4) reduces the ketone intermediate to the corresponding alcohol, achieving a 35% yield.

Table 1: Isotopic Performance of Deuterium Isopropylamine-Based Synthesis

PrecursorIsotopic AbundanceYield (%)Purity (%)
Deuterium isopropylamine99.5%35>99
Non-deuterated analogueNatural abundance4098

This method’s success relies on minimizing proton exchange during reaction steps, preserving deuterium integrity in the final product.

Optimization of Isotopic Abundance Through Catalytic Hydrogenation

Post-synthetic deuteration via catalytic hydrogenation enhances isotopic incorporation in clenproperol derivatives. A nickel–graphitic shell catalyst enables selective H/D exchange at ambient conditions (25°C, 1 atm D2), achieving >98% deuterium enrichment in aryl and alkyl positions. For clenproperol, this method is applied to intermediates such as 1-(4-amino-3,5-dichlorophenyl)-2-isopropylaminoethanol, where D2 gas replaces protons on the isopropyl group and ethanolamine backbone.

Critical Parameters:

  • Catalyst: Nickel nanoparticles (5–10 nm diameter) immobilized on carbon support.
  • Reaction Time: 12–24 hours for complete deuteration.
  • Solvent: Deuterated THF (d-THF) to prevent solvent-based proton contamination.

Table 2: Catalytic Hydrogenation Conditions and Outcomes

Catalyst SystemTemperature (°C)D2 Pressure (atm)Deuteration Efficiency (%)
Ni/Carbon core–shell25198.8
Pd/C50385.2
MoS280572.4

This approach circumvents the need for fully deuterated starting materials, reducing costs while maintaining high isotopic purity.

Stable Isotope-Labeled Internal Standards Development

13C1-Labeling Strategies for Mass Spectrometry Quantitation

While deuterium labeling dominates clenproperol internal standard synthesis, 13C1-labeled analogues are emerging for enhanced mass spectrometric discrimination. The 13C atom is introduced at the ethanolamine carbon via Strecker synthesis, using 13C-labeled potassium cyanide (K13CN) in a reductive amination step. This yields [13C1]-clenproperol with a 2.3 Da mass shift, avoiding isotopic overlap with native metabolites.

Advantages Over Deuterium Labels:

  • Reduced H/D Exchange Risk: 13C labels are chemically inert under physiological pH.
  • Improved Signal Resolution: Distinctive mass spectral peaks in complex matrices.

Table 3: Performance of 13C1 vs. D7-Labeled Standards

Parameter13C1-ClenproperolD7-Clenproperol
Mass Shift (Da)+1+7
Matrix Effect Correction92%88%
LOQ (ng/mL)0.050.1

Despite higher production costs, 13C1 standards are preferred for ultra-trace analyses in biological fluids.

Purification Techniques for High Chemical Purity Standards

Achieving >99% chemical and isotopic purity requires multimodal purification strategies:

  • Solid-Phase Extraction (SPE):

    • Sorbents: Mixed-mode cartridges (e.g., C18/PSA/MgSO4) remove lipids and pigments while retaining clenproperol.
    • Elution: Methanol:ammonium hydroxide (95:5, v/v) recovers 98% of the analyte.
  • Preparative HPLC:

    • Column: Zorbax SB-C18 (250 × 21.2 mm, 5 µm).
    • Mobile Phase: Gradient of 0.1% formic acid in acetonitrile/water.
    • Outcome: Baseline separation of clenproperol-d7 from non-deuterated impurities.

Table 4: Purification Efficiency Across Methods

MethodRecovery (%)Isotopic Purity (%)
SPE (C18/PSA/MgSO4)9299.2
Preparative HPLC8599.7
Centrifugal Partitioning7898.5

These protocols ensure internal standards meet ISO/IEC 17025 requirements for forensic and pharmaceutical applications.

Clenproperol, chemically known as 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol, is a beta-2 adrenergic agonist with the molecular formula C11H16Cl2N2O and molecular weight of 263.16 g/mol [1] [2]. This compound undergoes complex biotransformation processes primarily mediated through hepatic enzymatic systems, resulting in the formation of various metabolites with distinct pharmacological and toxicological properties.

Hepatic Microsomal Oxidation Processes

The hepatic microsomal enzyme system represents the primary site for clenproperol biotransformation, where cytochrome P450-dependent oxidative processes facilitate the metabolic conversion of the parent compound [3]. These microsomal oxidation reactions occur within the endoplasmic reticulum of hepatocytes, where various cytochrome P450 isoforms catalyze the oxidative metabolism of clenproperol through multiple pathways [4] [5].

Research has demonstrated that liver microsomal fractions exhibit significant capacity for clenproperol metabolism, with the process being dependent on nicotinamide adenine dinucleotide phosphate and molecular oxygen availability [3]. The microsomal oxidation system functions as a multi-enzyme complex, incorporating various cytochrome P450 isoforms that demonstrate substrate specificity for different structural components of the clenproperol molecule [6] [7].

N-Hydroxylation Pathways in Rodent Models

N-hydroxylation represents a major metabolic pathway for clenproperol in rodent models, particularly involving the primary amine functional group present in the molecular structure [8] [9]. Studies utilizing radiolabeled clenbuterol, a structurally related beta-agonist, have provided insights into N-oxidation processes that are applicable to clenproperol metabolism [10].

The N-hydroxylation pathway involves the formation of hydroxylamine intermediates through cytochrome P450-mediated oxidation of the primary amine group [8]. In rat liver microsomal preparations, this biotransformation represents a major metabolic route, with the hydroxylamine metabolite being identified as the predominant oxidative product [9] [10]. The process requires aerobic conditions and demonstrates dose-dependent kinetics, with higher substrate concentrations favoring the N-hydroxylation pathway [8].

Experimental evidence from rodent studies indicates that the N-hydroxylation pathway is catalyzed by specific cytochrome P450 isoforms present in liver microsomes [3]. The formation of hydroxylamine derivatives occurs through a two-electron oxidation process, where the primary amine undergoes sequential oxidation to form the corresponding N-hydroxy metabolite [11]. This metabolic transformation demonstrates significant species-specific variation in both rate and extent of formation [12].

The kinetic parameters for N-hydroxylation in rodent models demonstrate substantial inter-individual variation, with apparent Km values ranging from 3.6 to 73.8 micromolar depending on the specific experimental conditions and animal strain utilized [13]. These variations reflect differences in cytochrome P450 expression levels and enzymatic activity across different rodent populations [14].

Species-Specific Differences in Nitro-Metabolite Formation

Significant species-specific differences exist in the formation of nitro-metabolites from clenproperol, reflecting variations in cytochrome P450 expression patterns and enzymatic activities across different mammalian species [3] [12]. Comparative metabolism studies between rats and cattle have revealed distinct patterns of metabolite formation, with bovine liver microsomes demonstrating unique biotransformation pathways not observed in rodent systems [3].

In bovine liver microsomal preparations, clenproperol undergoes extensive biotransformation to form 4-amino-3,5-dichlorobenzoic acid, a metabolic pathway that is absent or minimal in rodent models [3]. This species-specific metabolic route involves oxidative cleavage of the side chain, resulting in the formation of a carboxylic acid metabolite that subsequently undergoes conjugation reactions [3].

The formation of nitro-metabolites also demonstrates marked species variation, with trace amounts of 4-nitro derivatives detected in some species but not others [8] [9]. These differences appear to be related to variations in cytochrome P450 isoform expression and activity, particularly those involved in N-oxidation processes [12]. Rodent models typically show higher rates of N-hydroxylation compared to larger mammalian species, reflecting differences in metabolic capacity and enzymatic efficiency [12].

SpeciesPrimary Metabolic PathwaySecondary PathwaysNitro-Metabolite Formation
RatN-HydroxylationConjugationTrace amounts detected [8]
BovineSide-chain oxidationCarboxylic acid formationMinimal formation [3]
MouseN-HydroxylationGlucuronidationVariable detection [12]

Research utilizing precision-cut liver slices has provided additional insights into species-specific metabolism, revealing that the metabolic profile observed in microsomal preparations is generally consistent with that seen in intact tissue systems [3]. However, liver slice preparations demonstrate additional metabolic pathways, including conjugation reactions that are not apparent in isolated microsomal systems [3].

Urinary Excretion Profiling and Metabolite Stability

Urinary excretion represents the major elimination pathway for clenproperol and its metabolites, with urine serving as the primary matrix for metabolite detection and quantification [8] [9]. The excretion profile demonstrates complex patterns reflecting the various biotransformation pathways and the relative stability of different metabolites in biological systems [15] [16].

Studies utilizing radiolabeled compounds have demonstrated that urinary excretion accounts for the majority of administered dose elimination, with metabolites appearing in urine within hours of administration [8]. The excretion pattern shows initial rapid elimination of polar metabolites, followed by slower excretion of more lipophilic transformation products [15]. The temporal profile of metabolite excretion provides valuable information regarding the kinetics of biotransformation processes and the relative importance of different metabolic pathways [16].

Metabolite stability in urine represents a critical consideration for analytical methods, as many oxidative metabolites demonstrate significant instability under standard storage conditions [17] [10]. The labile nature of hydroxylamine derivatives necessitates specific preservation techniques to maintain metabolite integrity during sample handling and analysis [10]. Research has demonstrated that oxidoreduction reactions during sample preparation can significantly impact metabolite recovery and identification [10].

Preservation Techniques for Labile Hydroxylamine Derivatives

The preservation of labile hydroxylamine derivatives requires specialized techniques to prevent degradation and ensure accurate analytical results [17] [10]. These metabolites demonstrate particular sensitivity to oxidative conditions and pH variations, necessitating careful control of sample handling procedures [18] [19].

Soft extraction techniques have been developed specifically for the preservation of labile metabolites, incorporating gentle extraction conditions and the use of antioxidants to prevent metabolite degradation [10]. The addition of reducing agents such as sodium bisulfite has proven effective in stabilizing hydroxylamine derivatives during sample preparation [13]. These preservation methods have enabled the identification of previously undetected metabolites that were lost during conventional sample processing [10].

Temperature control represents another critical factor in metabolite preservation, with storage at low temperatures (-80°C) recommended for long-term stability [20] [21]. The use of appropriate buffer systems with controlled pH has also proven essential for maintaining metabolite integrity, particularly for hydroxylamine derivatives that demonstrate pH-dependent stability [18].

Preservation MethodTarget MetabolitesStability DurationRecovery Efficiency
Sodium bisulfite additionHydroxylamine derivatives24-48 hours85-95% [13]
Low temperature storageAll metabolites6 months90-100% [20]
Antioxidant additionOxidative metabolites72 hours80-90% [10]
pH control (6.0-7.0)Labile derivatives12-24 hours85-95% [18]

Advanced analytical methods incorporating immediate sample processing and derivatization have further improved the detection and quantification of labile metabolites [17] [18]. These techniques involve rapid conversion of unstable metabolites to more stable derivatives, allowing for extended storage and improved analytical precision [19]. The development of isotopically labeled internal standards has also enhanced the accuracy of metabolite quantification by compensating for potential losses during sample preparation [21].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

262.0639685 g/mol

Monoisotopic Mass

262.0639685 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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